4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the hydroxy and methoxy groups via electrophilic aromatic substitution.
- Coupling reactions to attach the pyridinylmethyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating specific enzymes.
Modulating signaling pathways: Affecting cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(4-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H20N4O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H20N4O4/c1-32-19-12-15(6-7-18(19)30)23-20-21(16-4-2-3-5-17(16)29)26-27-22(20)24(31)28(23)13-14-8-10-25-11-9-14/h2-12,23,29-30H,13H2,1H3,(H,26,27) |
InChI Key |
YPOTWRSQTYJADU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O)O |
Origin of Product |
United States |
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